molecular formula C18H23N3O2S2 B2811376 (5Z)-3-(3-methoxypropyl)-5-[(4-phenylpiperazin-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 881571-82-0

(5Z)-3-(3-methoxypropyl)-5-[(4-phenylpiperazin-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2811376
CAS No.: 881571-82-0
M. Wt: 377.52
InChI Key: AYBKTTMDZXHXPU-PEZBUJJGSA-N
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Description

(5Z)-3-(3-methoxypropyl)-5-[(4-phenylpiperazin-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thioxothiazolidinone core, a methoxypropyl side chain, and a phenylpiperazine moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-methoxypropyl)-5-[(4-phenylpiperazin-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thioxothiazolidinone Core: This step involves the reaction of a suitable thioamide with a halogenated ketone under basic conditions to form the thioxothiazolidinone ring.

    Introduction of the Methoxypropyl Side Chain: The methoxypropyl group is introduced through an alkylation reaction using a suitable alkylating agent, such as methoxypropyl bromide.

    Attachment of the Phenylpiperazine Moiety: The final step involves the condensation of the intermediate compound with 4-phenylpiperazine under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-methoxypropyl)-5-[(4-phenylpiperazin-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-3-(3-methoxypropyl)-5-[(4-phenylpiperazin-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-methoxypropyl)-5-[(4-phenylpiperazin-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thioxothiazolidinone core may also contribute to the compound’s biological activity by interacting with specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(3-methoxypropyl)-5-[(4-phenylpiperazin-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: is similar to other thioxothiazolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the phenylpiperazine moiety, in particular, may enhance its interaction with specific biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[(4-phenylpiperazin-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-23-13-5-8-21-17(22)16(25-18(21)24)14-19-9-11-20(12-10-19)15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3/b16-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBKTTMDZXHXPU-PEZBUJJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C(=O)/C(=C/N2CCN(CC2)C3=CC=CC=C3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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